1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the benzyl group via alkylation reactions.
Step 3: Coupling with pyridine derivatives to form the oxopyridinyl group.
Step 4: Final assembly of the phenylpropane-1,3-dione structure through condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the nervous system.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
- 1-(4-methylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
- 1-(4-ethylpiperidin-1-yl)-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropane-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the benzyl group and the oxopyridinyl moiety, which may confer distinct pharmacological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C26H26N2O3 |
---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
1-(4-benzylpiperidin-1-yl)-2-(2-oxopyridin-1-yl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C26H26N2O3/c29-23-13-7-8-16-28(23)24(25(30)22-11-5-2-6-12-22)26(31)27-17-14-21(15-18-27)19-20-9-3-1-4-10-20/h1-13,16,21,24H,14-15,17-19H2 |
InChI-Schlüssel |
UREKNKDSDFRKIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(C(=O)C3=CC=CC=C3)N4C=CC=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.